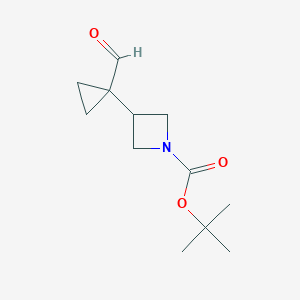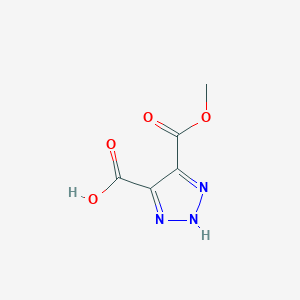![molecular formula C7H6ClN3O B6601508 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine CAS No. 1824096-09-4](/img/structure/B6601508.png)
5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-methoxypyrazolo[1,5-a]pyrimidine (CMPP) is a heterocyclic compound belonging to the pyrazolopyrimidine family. It is a small molecule that has been studied extensively due to its unique properties and potential applications in scientific research. CMPP has been used in a variety of applications, including as a drug target, enzyme inhibitor, and chemical reagent.
作用机制
The mechanism of action of 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine binds to the active site of the enzyme, preventing it from breaking down the neurotransmitter. This leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects depending on the concentration.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine are not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This can lead to an increase in cognitive function, as well as improved memory and learning. It has also been shown to have anti-inflammatory and analgesic effects, and may be useful in the treatment of certain neurological disorders.
实验室实验的优点和局限性
5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine has several advantages and limitations when used in laboratory experiments. The main advantage is its low cost and availability, making it an attractive option for researchers. Additionally, the compound is relatively stable and can be stored for long periods of time. However, 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict the effects of the compound in certain experiments.
未来方向
There are a number of potential future directions for 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine research. One possibility is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, research could be done to investigate potential drug interactions and to develop new applications for the compound. Another potential direction is to explore the use of 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine in combination with other compounds to create new drugs or treatments. Finally, research could be done to investigate the potential use of 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine in the treatment of neurological disorders.
合成方法
5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine can be synthesized in a two-step process. The first step is the preparation of the starting material, 5-chloro-6-methoxy-2-methyl-1H-pyrazolo[1,5-a]pyrimidine. This is achieved by reacting 3-chloro-4-methyl-1H-pyrazole with 6-methoxy-2-methyl-1H-pyrazolo[1,5-a]pyrimidine in the presence of a base such as sodium hydroxide. The second step involves the conversion of the starting material to 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine by reaction with thionyl chloride in the presence of a base.
科学研究应用
5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine has been studied extensively due to its unique properties and potential applications in scientific research. It has been used as a drug target, enzyme inhibitor, and chemical reagent. 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as a reagent in the synthesis of other compounds, such as the antifungal drug itraconazole.
属性
IUPAC Name |
5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-12-5-4-11-6(2-3-9-11)10-7(5)8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENGIBSHMJNOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=CC=N2)N=C1Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-methoxypyrazolo[1,5-a]pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6601455.png)





![tert-butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate, Mixture of diastereomers](/img/structure/B6601502.png)
![methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B6601512.png)


